molecular formula C22H25O2P B7575338 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No. B7575338
M. Wt: 352.4 g/mol
InChI Key: WGNZYPKNUMNPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one, also known as DPH, is a synthetic compound that belongs to the class of bicyclic ketones. It has been the focus of scientific research due to its potential applications in various fields, such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. In cancer cells, 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This leads to the activation of tumor suppressor genes and the inhibition of tumor growth. Inflammatory processes are also believed to be inhibited by 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one through the downregulation of cytokines and chemokines.
Biochemical and Physiological Effects
7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has been found to induce cell cycle arrest and apoptosis. Inflammation and oxidative stress have also been shown to be reduced by 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one. In plants, 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has been found to promote growth and increase resistance to environmental stressors. However, the effects of 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one on human health and the environment require further investigation.

Advantages and Limitations for Lab Experiments

7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a high melting point, which can make it difficult to handle at high temperatures.

Future Directions

There are several future directions for the study of 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one. In medicine, further research is needed to determine the potential of 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one as a treatment for various diseases. In agriculture, the use of 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one as a plant growth regulator and insecticide requires further investigation to determine its efficacy and safety. In materials science, the synthesis of new materials using 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one as a building block is an area of active research. Further studies are also needed to determine the potential environmental impact of 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one and its derivatives.

Synthesis Methods

The synthesis of 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with diphenylphosphine in the presence of a catalyst. The resulting intermediate is then treated with methylmagnesium bromide to yield 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one. This synthesis method has been optimized to increase the yield and purity of 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one.

Scientific Research Applications

7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has been studied for its potential applications in various fields. In medicine, 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has been found to exhibit antitumor and anti-inflammatory properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has been tested as a plant growth regulator and insecticide. In materials science, 7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

7-(diphenylphosphorylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25O2P/c1-21-14-13-17(15-20(21)23)22(21,2)16-25(24,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNZYPKNUMNPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

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